Furfuryl isobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6270-55-9 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

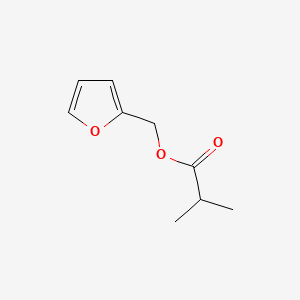

furan-2-ylmethyl 2-methylpropanoate |

InChI |

InChI=1S/C9H12O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |

InChI Key |

SZWUNATWHPNXKD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OCC1=CC=CO1 |

Canonical SMILES |

CC(C)C(=O)OCC1=CC=CO1 |

Other CAS No. |

6270-55-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

Diels-Alder Reaction with 1,8-Dimaleimide-3,6-dioxaoctane (DMDOO)

Furfuryl isobutyrate reacts with bismaleimides like DMDOO via a [4+2] cycloaddition to form thermally reversible adducts. This reaction is central to its utility in dynamic covalent chemistry.

Key Findings:

-

Reaction Conditions : Conducted in dichloromethane (DCM) at 20°C for 160 hours, yielding a DA adduct with 78:22 endo:exo selectivity .

-

Mechanism : The furan ring acts as the diene, while the maleimide group in DMDOO serves as the dienophile. The endo preference arises from secondary orbital interactions between the furan’s oxygen and the maleimide’s π-system .

-

Retro-Diels-Alder : Under mild conditions (e.g., fast-atom bombardment mass spectrometry), the adduct undergoes partial retro-DA decomposition, releasing this compound .

Spectroscopic Evidence:

-

¹H NMR :

-

¹³C NMR : New signals at 175.5 ppm (C=O maleimide) and 48.8–53.1 ppm (bridging carbons) confirm adduct formation .

Kinetic Analysis and Solvent Effects

The DA reaction follows second-order kinetics, with solvent polarity significantly influencing reaction rates.

Kinetic Data:

| Solvent System | Rate Constant (k, ×10⁻⁵ dm³ mol⁻¹ s⁻¹) | Conversion (70 hours) |

|---|---|---|

| CDCl₃ | 1.25 | 25.7% |

| D₂O:d₆-DMSO (1:4) | 4.83 | 70.0% |

Interpretation : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state through dipole interactions .

Rate Equation:

where = maleimide concentration at time , and = initial concentration (0.28 M) .

Comparative Reactivity

This compound’s reactivity contrasts with simpler furans due to steric and electronic effects from the isobutyryl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.